Cas no 488-76-6 ((-)-Vibo-quercitol)

(-)-Vibo-quercitol structure
Productnaam:(-)-Vibo-quercitol
(-)-Vibo-quercitol Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol
- vibo-Quercitol
- 1D-3-deoxy-myo-inositol
- 1L-1,2,4
- 1L-1,2,4 3,5-Cyclohexanepentol
- 3,5-cyclohexanepentol
- D-1-deoxy-myo-inositol
- (-)-Viboquercitol
- (-)-Viburnitol
- (-)-vibo-Quercitol
- L-Viburnitol
- Viburnitol
- DTXSID10331579
- 1-D-3-deoxy-myo-inositol
- W-202865
- Q27104416
- SCHEMBL5151166
- FS-9928
- 488-76-6
- C08259
- AKOS040755970
- (1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
- CHEMBL3351099
- CHEMBL37104
- L-chiro-Inositol, 1-deoxy-
- (-)-Viboquercitol; (-)-Viburnitol; (-)-vibo-Quercitol; L-Viburnitol; Quercitol, (-)-vibo-; Viburnitol, (-)-
- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentaol
- Q0069
- CHEBI:37600
- SCHEMBL17925160
- 1L-1,2,4/3,5-cyclohexanepentol
- CS-0016380
- IMPKVMRTXBRHRB-RSVSWTKNSA-N
- HY-N1092
- (-)-Vibo-quercitol
-
- Inchi: InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1
- InChI-sleutel: IMPKVMRTXBRHRB-TVIMKVIFSA-N
- LACHT: C1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O
Berekende eigenschappen
- Exacte massa: 164.06800
- Monoisotopische massa: 164.068
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 125
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: -2.7
- Topologisch pooloppervlak: 101A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.796
- Kookpunt: 293.6°C at 760 mmHg
- Vlampunt: 146.2°C
- Brekindex: 1.707
- PSA: 101.15000
- LogboekP: -2.80540
- Dampfdruk: 0.0±1.4 mmHg at 25°C
- Oplosbaarheid: Not determined
(-)-Vibo-quercitol Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:cold storage
(-)-Vibo-quercitol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | V757063-25mg |
(-)-Vibo-quercitol |
488-76-6 | 25mg |
$ 3000.00 | 2023-09-05 | ||
Biosynth | MD10114-100 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 100MG |
$444.68 | 2023-01-03 | ||
A2B Chem LLC | AI51027-100mg |
vibo-Quercitol |
488-76-6 | 98 | 100mg |
$988.00 | 2024-04-19 | |
1PlusChem | 1P00I99V-25mg |
L-chiro-Inositol, 1-deoxy- |
488-76-6 | 98% | 25mg |
$207.00 | 2025-02-28 | |
TRC | V757063-5mg |
(-)-Vibo-quercitol |
488-76-6 | 5mg |
$775.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83230-5mg |
vibo-Quercitol |
488-76-6 | ,HPLC≥98% | 5mg |
¥478.0 | 2023-09-06 | |
TRC | V757063-2.5mg |
(-)-Vibo-quercitol |
488-76-6 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
Biosynth | MD10114-250 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 250MG |
$921.11 | 2023-01-03 | ||
TRC | V757063-10mg |
(-)-Vibo-quercitol |
488-76-6 | 10mg |
$1378.00 | 2023-05-17 | ||
Biosynth | MD10114-50 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 50mg |
$266.81 | 2023-01-03 |
(-)-Vibo-quercitol Gerelateerde literatuur
-
Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975
-
2. 124. Cyclitols. Part I. isoPropylidene derivatives of inositols and quercitols. The structure of pinitol and quebrachitolS. J. Angyal,C. G. Macdonald J. Chem. Soc. 1952 686
-
3. 334. Cyclitols. Part XV. A stereospecific epimerization of cyclitols: conformational free energiesS. J. Angyal,P. A. J. Gorin,M. E. Pitman J. Chem. Soc. 1965 1807
-
Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884
-
Claude Bauder Org. Biomol. Chem. 2008 6 2952
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